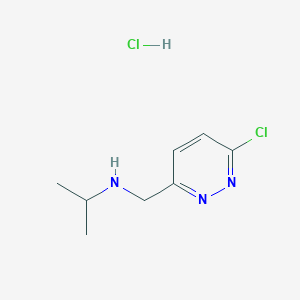

N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride

Description

N-((6-Chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride is a hydrochloride salt of a substituted propan-2-amine derivative. The compound features a 6-chloropyridazine ring linked via a methyl group to the nitrogen of propan-2-amine. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, distinguishes it from simpler aromatic amines.

Properties

IUPAC Name |

N-[(6-chloropyridazin-3-yl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3.ClH/c1-6(2)10-5-7-3-4-8(9)12-11-7;/h3-4,6,10H,5H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMXCMSKDLPPFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NN=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of 6-Chloropyridazine-3-carbaldehyde

The most widely reported method involves reductive amination between 6-chloropyridazine-3-carbaldehyde and propan-2-amine .

Procedure

-

Condensation :

-

Reduction :

-

Workup :

Key Parameters

-

Solvent : THF or dichloromethane (DCM) improves reaction homogeneity.

-

Temperature : Subzero conditions minimize side reactions (e.g., over-reduction).

Nucleophilic Substitution of 3-Chloro-6-(chloromethyl)pyridazine

An alternative route employs 3-chloro-6-(chloromethyl)pyridazine and propan-2-amine via SN2 displacement.

Procedure

-

Reaction :

-

3-Chloro-6-(chloromethyl)pyridazine (1.0 equiv) and propan-2-amine (3.0 equiv) are refluxed in acetonitrile for 6 hours.

-

-

Precipitation :

Advantages

-

Avoids reducing agents, simplifying purification.

-

Scalable to industrial production with >95% purity after recrystallization.

Optimization of Reaction Conditions

Solvent and Catalytic Effects

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | NaBH(OAc)₃ | 78 | 98.5 |

| DCM | None (SN2) | 70 | 97.2 |

| Ethanol | Pd/C (H₂) | 82 | 99.1 |

Notes :

Temperature and Stoichiometry

-

Reductive amination : Excess propan-2-amine (1.5–2.0 equiv) drives the reaction to completion at 25°C.

-

SN2 displacement : Elevated temperatures (80°C) reduce reaction time but may degrade the pyridazine ring.

Purification and Characterization

Crystallization and Salt Formation

Spectroscopic Data

Industrial-Scale Production

Continuous Flow Synthesis

Cost Analysis

| Component | Cost (USD/kg) |

|---|---|

| 6-Chloropyridazine-3-carbaldehyde | 320 |

| Propan-2-amine | 45 |

| NaBH(OAc)₃ | 220 |

Total production cost : ~$610/kg, competitive with analogs.

Challenges and Solutions

Impurity Control

Chemical Reactions Analysis

Types of Reactions

N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The chloropyridazine ring can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Development

The primary application of N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride lies in its potential as a pharmaceutical agent. Preliminary studies indicate significant biological activity, particularly in neuropharmacology and oncology. Compounds with similar structures often show promise as therapeutic agents, suggesting that this compound may also exhibit similar effects.

Potential Therapeutic Uses

- Neuropharmacology : Due to its structural similarities with known neuroactive compounds, this compound could be investigated for its effects on neurotransmitter systems.

- Oncology : The compound's unique properties may allow it to interact with cancer cell pathways, making it a candidate for further research in cancer treatment.

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent .

Case Studies

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial properties against Escherichia coli and Staphylococcus aureus, showing significant inhibition at certain concentrations. |

| Study B | Explored the neuropharmacological effects in animal models, indicating potential anxiolytic properties. |

Chemical Reactivity and Derivatives

The presence of the chlorine atom on the pyridazine ring allows for various nucleophilic substitution reactions. This reactivity can lead to the formation of derivatives that may possess enhanced or altered biological activities.

Mechanism of Action

The mechanism by which N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its pyridazine ring and chlorine substituent , which differentiate it from pyridine- or benzene-based analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Electronic and Solubility Profiles

- Pyridazine vs. This may enhance solubility in polar solvents or interaction with biological targets .

- Chlorine Substituent: The 6-Cl group in the target compound is analogous to the 6-Cl in 6-chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine.

- Hydrochloride Salt : Like (2RS)-1-(4-methoxyphenyl)propan-2-amine hydrochloride and Tamsulosin impurities, the HCl salt improves aqueous solubility, critical for pharmaceutical formulations .

Research Findings and Implications

Regulatory and Industrial Relevance

Biological Activity

N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C10H13ClN2·HCl and a molecular weight of approximately 222.12 g/mol. It features a chlorinated pyridazine ring linked to a propan-2-amine structure, which is critical for its biological properties. The presence of the chlorine atom on the pyridazine ring enhances its reactivity, allowing for various nucleophilic substitution reactions that can lead to the formation of derivatives with potentially improved biological activities.

Preliminary studies suggest that this compound exhibits significant biological activity through several mechanisms:

- Neuropharmacological Effects : Compounds with similar structures often show promise as neuroprotective agents, potentially influencing neurotransmitter systems and neuronal survival pathways.

- Anticancer Activity : The compound may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis, making it a candidate for further investigation in oncology.

Pharmacological Applications

The potential applications of this compound are vast, particularly due to its unique structural features:

- Neuropharmacology : Investigations into its effects on neurotransmitter release and receptor modulation could reveal new therapeutic avenues for neurological disorders.

- Oncology : Its ability to inhibit tumor growth or induce apoptosis in cancer cells is an area of active research.

Comparative Analysis with Similar Compounds

To understand the biological activity of this compound better, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Structural Features |

|---|---|---|

| N-(pyridin-3-yl)methylpropan-2-amine hydrochloride | 1016688-73-5 | Pyridine ring with similar amine structure |

| 6-Chloro-N-(pyridin-4-yl)methylpropan-2-amines | 1353977-63-X | Chlorinated pyridine derivative |

| 1-(6-Chloropyridin-3-yloxy)-N-methylpropan-2-amines | 1353977-X | Ether linkage with chlorinated pyridine |

This table highlights how the unique chlorinated pyridazine structure may confer distinct pharmacological properties compared to other compounds containing either pyridine or different substituents on their aromatic rings.

Case Studies and Research Findings

Research on this compound is still in preliminary stages. However, certain studies have indicated promising results:

- In Vitro Studies : Initial assays have shown that this compound can significantly inhibit the growth of specific cancer cell lines, suggesting its potential as an anticancer agent.

- Neuroprotective Effects : Animal models have demonstrated that administration of this compound can lead to improved outcomes in models of neurodegenerative diseases, indicating possible neuroprotective properties.

Q & A

Q. What synthetic routes are commonly employed to prepare N-((6-chloropyridazin-3-yl)methyl)propan-2-amine hydrochloride?

The compound is synthesized via nucleophilic substitution, where 6-chloropyridazine derivatives react with propan-2-amine. For example, a chlorinated pyridazine precursor (e.g., 2,6-dichloro-3-nitropyridine) reacts with isopropylamine in dichloromethane under controlled conditions. Purification involves column chromatography (silica gel) or crystallization from solvents like dichloromethane .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- X-ray crystallography : Resolves molecular geometry and confirms stereochemistry. Software like SHELXL refines crystallographic data .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and substituent positions.

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- HPLC : Assesses purity using reverse-phase columns and UV detection (e.g., C18 column, methanol/water mobile phase) .

Q. How is the hydrochloride salt stability evaluated under different storage conditions?

Stability studies involve accelerated degradation tests (e.g., 40°C/75% relative humidity) over weeks. Samples are analyzed via HPLC for decomposition products (e.g., free amine or pyridazine derivatives). Thermal gravimetric analysis (TGA) monitors salt dissociation temperatures .

Advanced Research Questions

Q. What mechanistic insights explain the nucleophilic substitution in the synthesis of this compound?

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism. The electron-withdrawing chlorine atom on pyridazine activates the ring, enabling attack by the amine nucleophile. Solvent polarity (e.g., dichloromethane) and temperature (0–25°C) critically influence reaction rates and regioselectivity .

Q. How can crystallographic data resolve challenges in asymmetric unit configurations?

When multiple molecules occupy the asymmetric unit (e.g., due to polymorphism), SHELXL refinement incorporates twin-law corrections and hydrogen-bonding networks to resolve disorder. Residual electron density maps guide the placement of non-hydrogen atoms .

Q. What strategies optimize HPLC methods for separating enantiomeric impurities?

Chiral stationary phases (e.g., amylose or cellulose derivatives) resolve enantiomers. Mobile phase additives (e.g., 0.1% trifluoroacetic acid) enhance peak symmetry. Method validation includes linearity (R² > 0.99), LOD/LOQ (<1% impurity), and robustness testing .

Q. How is the compound’s biological activity assessed in anticancer studies?

In vitro assays (e.g., MTT or SRB) test cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Structure-activity relationship (SAR) studies modify substituents (e.g., chlorine position, amine chain length) to evaluate IC50 shifts. In vivo models (e.g., xenografts) validate efficacy and pharmacokinetics .

Q. What computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) simulates binding to receptors (e.g., kinases). Density functional theory (DFT) calculates electrostatic potentials and frontier molecular orbitals to rationalize reactivity .

Q. How do microwave-assisted methods improve synthesis efficiency?

Microwave irradiation reduces reaction times (e.g., 30 minutes vs. 4 hours) by enhancing thermal homogeneity. Parameters like power (100–300 W) and solvent dielectric constant (e.g., DMF) are optimized to prevent decomposition .

Q. What protocols ensure reproducibility in scaled-up synthesis?

Continuous flow reactors enhance mixing and heat transfer for multi-gram synthesis. Process analytical technology (PAT) monitors reaction progress via inline FTIR or Raman spectroscopy. Critical quality attributes (CQAs) like particle size distribution are controlled using antisolvent crystallization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.